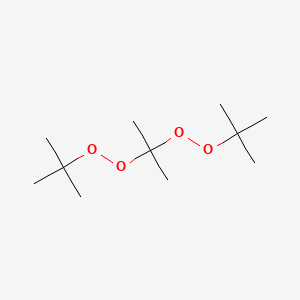

(Isopropylidene)bis(tert-butyl) peroxide

Description

Overview of Organic Peroxides as Radical Precursors in Chemical Research

Organic peroxides are a class of organic compounds characterized by the presence of a peroxide functional group (R-O-O-R'). The defining feature of these molecules is the oxygen-oxygen single bond, which is inherently weak, with a bond dissociation energy typically in the range of 190–210 kJ/mol. This is significantly lower than the bond energies of C-C, C-H, and C-O bonds.

This weak O-O bond allows for facile homolytic cleavage when subjected to energy, most commonly in the form of heat or ultraviolet (UV) radiation. This cleavage results in the formation of two highly reactive free radicals (RO•). These radical species can then initiate a variety of chemical transformations, most notably free-radical polymerization. In this process, the initiator radical adds to a monomer unit, creating a new radical that propagates by adding to successive monomers, leading to the formation of a polymer chain. This controllable generation of radicals makes organic peroxides indispensable as initiators in the synthesis of numerous polymers, including polyethylene (B3416737), polyvinyl chloride (PVC), and polystyrene.

Structural and Mechanistic Classification of Dialkyl Peroxides

Organic peroxides can be categorized based on the nature of the organic groups (R and R') attached to the peroxide core. Major classes include diacyl peroxides, peroxyesters, hydroperoxides, and dialkyl peroxides. (Isopropylidene)bis(tert-butyl) peroxide belongs to the dialkyl peroxide class, which has the general structure R-O-O-R', where R and R' are alkyl groups.

Within the dialkyl peroxide category, a further important structural distinction exists. This compound, also known as 2,2-bis(tert-butylperoxy)propane, is a geminal bisperoxide. The term "geminal" indicates that two peroxide groups are attached to the same carbon atom. This specific arrangement influences the compound's stability and decomposition kinetics. The thermal decomposition mechanism typically begins with the homolytic scission of one of the O-O bonds to generate a pair of radicals.

| Peroxide Class | General Structure | Example |

|---|---|---|

| Hydroperoxide | R-O-O-H | tert-Butyl hydroperoxide |

| Diacyl Peroxide | (RCO)₂O₂ | Benzoyl peroxide |

| Dialkyl Peroxide | R-O-O-R' | Di-tert-butyl peroxide |

| Geminal Bisperoxide | R₂C(OOR')₂ | This compound |

Historical Development and Contemporary Relevance of this compound in Organic Synthesis and Polymer Science

The study of organic peroxides dates back more than a century, with their utility as polymerization initiators and oxidizing agents being a cornerstone of industrial chemistry. thieme.de The development of geminal bisperoxides is part of this long history. The classical and still widely used method for synthesizing these compounds involves the acid-catalyzed peroxidation of a carbonyl compound. thieme.dethieme.de

For this compound, the synthesis involves the reaction of acetone (B3395972) (which provides the isopropylidene core) with two equivalents of tert-butyl hydroperoxide, typically in the presence of a Brønsted or Lewis acid catalyst. thieme.dethieme.de This straightforward synthesis from readily available precursors has made it an accessible and relevant compound.

In contemporary science, this compound is primarily relevant as a radical initiator for organic synthesis and in polymer science. Its applications are analogous to other stable dialkyl peroxides and include:

Polymerization Initiator: It is used to initiate the polymerization of monomers like ethylene, styrene (B11656), and acrylates, particularly in processes requiring higher temperatures where less stable initiators would decompose too rapidly. atamankimya.com

Cross-linking Agent: It serves as a cross-linking agent for polymers such as polyethylene (in the production of PEX-a pipes), elastomers, and resins. atamanchemicals.combehinpolymerco.com The radicals generated during its decomposition abstract hydrogen atoms from polymer chains, creating sites that then combine to form a cross-linked network, enhancing the material's mechanical strength, thermal stability, and chemical resistance. behinpolymerco.com

The thermal stability and decomposition profile of the compound are critical for these applications, as shown in the data table below.

| Property | Value |

|---|---|

| Chemical Name | 2,2-bis(tert-butylperoxy)propane |

| Synonym | This compound |

| CAS Number | 4262-61-7 chemspider.comparchem.com |

| Molecular Formula | C₁₁H₂₄O₄ chemspider.com |

| Molecular Weight | 220.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Decomposition Temperature (Half-life) | Typically active in the 110-160°C range (by analogy to similar peroxides) |

Structure

3D Structure

Properties

CAS No. |

4262-61-7 |

|---|---|

Molecular Formula |

C11H24O4 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(2-tert-butylperoxypropan-2-ylperoxy)-2-methylpropane |

InChI |

InChI=1S/C11H24O4/c1-9(2,3)12-14-11(7,8)15-13-10(4,5)6/h1-8H3 |

InChI Key |

QSFTWOJPCWPORR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OOC(C)(C)OOC(C)(C)C |

Canonical SMILES |

CC(C)(C)OOC(C)(C)OOC(C)(C)C |

Other CAS No. |

4262-61-7 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Isopropylidene Bis Tert Butyl Peroxide

Established Synthetic Pathways for Dialkyl Peroxides Applicable to (Isopropylidene)bis(tert-butyl) Peroxide

The primary and most established method for synthesizing this compound involves the reaction of acetone (B3395972) with tert-butyl hydroperoxide in the presence of an acid catalyst. This reaction is a specific example of a broader class of reactions used to produce gem-diperoxides from various ketones and hydroperoxides.

Reaction Parameters and Optimized Conditions for Laboratory and Industrial Scale Synthesis

Laboratory Scale Synthesis:

On a laboratory scale, the synthesis can be carried out by reacting acetone with tert-butyl hydroperoxide. The reaction is typically catalyzed by a strong acid. Based on analogous preparations of similar gem-diperoxides, the following parameters are often employed. google.com

| Parameter | Condition |

| Reactants | Acetone, tert-Butyl hydroperoxide |

| Catalyst | Sulfuric acid, Phosphoric acid, Hydrochloric acid, Perchloric acid, p-Toluenesulfonic acid, Nitric acid, or Acetic acid |

| Molar Ratio (Hydroperoxide:Ketone) | 2:1 to 10:1 |

| Temperature | -20°C to 40°C |

| Reaction Time | 0.5 to 10 hours |

| Pressure | Atmospheric |

This table is interactive. Users can sort and filter the data.

Industrial Scale Synthesis:

The industrial production of this compound can be extrapolated from the synthesis of structurally similar compounds, such as 1,1-bis(t-butyl peroxy)-3,3,5-trimethylcyclohexane. google.com The process is typically a batch process and involves the following key steps:

Reactant Mixing: tert-Butyl hydroperoxide (typically 68-85% concentration) and acetone are mixed in a reaction vessel. The molar ratio of tert-butyl hydroperoxide to acetone is generally maintained between 2.05 and 3.00 to 1. google.com

Catalyst Preparation: A solution of sulfuric acid is prepared, often incorporating a recycled mother liquor from previous batches to improve efficiency and reduce waste. google.com

Reaction: The acetone-hydroperoxide mixture and the sulfuric acid catalyst are fed into a synthesis kettle and stirred. The reaction is exothermic and requires careful temperature control.

Phase Separation: After the reaction is complete, the mixture is allowed to settle, separating into an upper organic phase containing the crude product and a lower aqueous phase containing the sulfuric acid catalyst. google.com

Post-Treatment: The crude product is then subjected to a series of purification steps.

A continuous flow process has also been described for the synthesis of other peroxides, which offers enhanced safety and consistency, particularly for industrial-scale production. In such a process, reactants are pumped through temperature-controlled zones to achieve rapid and controlled synthesis. researchgate.net

Purification Techniques for Enhanced Compound Purity

Purification of this compound is crucial to remove unreacted starting materials, the acid catalyst, and any byproducts.

Washing:

A common and effective purification method involves sequential washing of the crude product:

Alkali Washing: The crude organic phase is washed with an alkaline solution, such as sodium hydroxide, to neutralize and remove the acid catalyst. google.com

Water Washing: This is followed by one or more washes with water to remove any remaining alkali and other water-soluble impurities. google.com

Drying and Filtration:

After washing, the purified organic phase is dried using a suitable drying agent and then filtered to yield the final product. This process can achieve a purity of over 96%. google.com

Extractive Distillation:

For certain dialkyl peroxides, extractive distillation has been proposed as a purification method. This technique involves the use of a solvent, such as a mixture of methanol (B129727) and water, to selectively separate the desired peroxide from impurities. The process can be advantageous as it can reduce the need for high temperatures, which can be a safety concern with peroxides, and allows for the recycling of solvents. google.com

Exploration of Novel Synthetic Approaches and Catalyst Systems

Research into the synthesis of gem-diperoxides continues to explore more efficient and environmentally benign catalyst systems as alternatives to traditional Brønsted acids.

Lewis Acid Catalysis:

A variety of Lewis acids have been shown to be effective catalysts for the peroxidation of ketones and aldehydes. These catalysts can offer milder reaction conditions and improved selectivity. mdpi.com

| Catalyst System | Substrates | Conditions | Yield |

| Tin(II) chloride (catalytic) | Cyclic or acyclic ketones, acetophenones, aldehydes | 30% aq. H₂O₂, mild conditions | 45-95% |

| SrCl₃·6H₂O, CAN, Bi(OTf)₃, AlCl₃·6H₂O (catalytic) | Cyclic and acyclic ketones, aldehydes | 30% aq. H₂O₂, room temperature | Good |

| Cu(OTf)₂ (catalytic) | Activated aziridines and various hydroperoxides | - | Good |

This table is interactive. Users can sort and filter the data.

The use of metal-based Lewis acids is noteworthy as many transition metal salts are known to decompose peroxides. However, certain Lewis acids have been found to promote the formation of the peroxide linkage. mdpi.com

Heterogeneous Catalysis:

The use of solid acid catalysts, such as heteropoly acids supported on materials like NaY zeolite, represents a significant advancement. These catalysts are reusable, which simplifies the purification process and reduces waste. For example, heteropoly acid/NaY zeolite has been used to catalyze the reaction of aldehydes and ketones with 30% aqueous hydrogen peroxide at room temperature, achieving high reaction rates and excellent yields. researchgate.net

Synthesis of Analogs and Structurally Related Derivatives of this compound

The synthetic methodologies for this compound can be readily adapted to produce a range of structurally related gem-diperoxides by varying the starting ketone.

Examples of Analog Synthesis:

| Analog | Starting Ketone | Synthetic Method |

| 2,2-Bis(tert-butylperoxy)butane (B1663996) | Butan-2-one | Acid-catalyzed reaction with tert-butyl hydroperoxide |

| 1,1-Bis(tert-butylperoxy)cyclohexane | Cyclohexanone | Acid-catalyzed reaction with tert-butyl hydroperoxide |

This table is interactive. Users can sort and filter the data.

The synthesis of these analogs follows the same fundamental principles as that of this compound, involving the acid-catalyzed condensation of the corresponding ketone with tert-butyl hydroperoxide. The reaction conditions, such as temperature and catalyst choice, can be optimized for each specific substrate to maximize yield and purity. google.comnih.gov

Mechanistic Studies of Isopropylidene Bis Tert Butyl Peroxide Decomposition

Unimolecular Thermal Decomposition Pathways of Peroxy Bonds in (Isopropylidene)bis(tert-butyl) Peroxide

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bonds. Due to the presence of two peroxide groups in the molecule, this decomposition can proceed in a stepwise manner. The primary step is the unimolecular fission of one of the peroxy bonds to generate a pair of radicals.

During the thermal decomposition of di-(2-tert-butyl-peroxyisopropyl)-benzene (BIBP), a similar homolytic cleavage of the O-O bonds is the primary pathway. This generates primary radicals which can then undergo further reactions. researchgate.net The thermal stability of BIBP is comparatively high; for instance, in the context of modifying poly(ε-caprolactone), BIBP decomposes at a higher temperature than dicumyl peroxide (DCP), as illustrated by heat flow analysis. researchgate.net

Kinetics of Thermal Decomposition under Varied Conditions

The kinetics of the thermal decomposition of organic peroxides are often found to follow first-order reaction kinetics, particularly in the initial stages of the reaction. For example, the decomposition of di-tert-butyl peroxide (DTBP) and t-butyl peroxy acetate (B1210297) (TBPA) are both controlled by thermal homolysis and follow first-order reaction kinetics. doi.org

While specific kinetic data for this compound under a wide range of conditions is not extensively detailed in publicly available literature, studies on similar peroxides provide insight. For di-tert-butyl peroxide (DTBP), the decomposition is a first-order reaction. aidic.it The rate of decomposition is significantly influenced by temperature. Higher curing temperatures lead to a faster decomposition of organic peroxides, which in turn accelerates the subsequent reactions of the generated radicals. researchgate.net

The following table presents kinetic data for the thermal decomposition of di-tert-butyl peroxide (DTBP) in different states, which can serve as an analogue for understanding the kinetic behavior of BIBP.

Table 1: Kinetic Parameters for the Thermal Decomposition of Di-tert-butyl Peroxide (DTBP)

| State | Calorimetry Method | Activation Energy (Ea) (kJ/mol) | Frequency Factor (log A, A in s⁻¹) |

|---|---|---|---|

| In alkyl or aromatic hydrocarbon solvent | DSC | 157.0 (±4.1) | 15.8 (±1.1) |

| In alkyl or aromatic hydrocarbon solvent | Adiabatic Calorimeters | 159.7 (±3.9) | 16.3 (±0.5) |

| Neat | DSC | 128.4 (±6.2) | 12.2 (±0.8) |

| Neat | ARC | 142.0 (±17.7) | 15.5 (±1.3) |

Data sourced from a review of chemical kinetics on DTBP thermal decomposition. iaea.org

Influence of Temperature and Pressure on Decomposition Rates

Temperature: The rate of decomposition of organic peroxides is highly dependent on temperature. An increase in temperature provides the necessary energy to overcome the activation energy barrier for the homolytic cleavage of the O-O bond. As demonstrated in studies of various peroxides, including BIBP, higher temperatures result in a faster rate of decomposition. researchgate.net For instance, the decomposition of di-tert-butyl peroxide is negligible at room temperature but proceeds at a significant rate at temperatures above 100°C. wikipedia.orgatamanchemicals.com

Pressure: The influence of pressure on the decomposition rates of organic peroxides is more complex and can depend on the specific reaction and conditions. For the gas-phase decomposition of di-tert-butyl peroxide, the first-order rate constant was found to be independent of the total pressure in the range of 0.05 to 15 atmospheres. researchgate.net However, for other compounds, pressure can have a significant effect, either accelerating or decelerating the decomposition. This can be due to changes in the physical state of the material, the promotion of secondary gas-phase reactions, or the inhibition of bond homolysis steps that result in an increase in volume. organic-chemistry.orgproakademia.eu Specific experimental data on the influence of a wide range of pressures on the decomposition rate of this compound is not extensively available in the reviewed literature.

Radical Generation Processes from this compound

The primary purpose of using this compound in many applications is its ability to generate free radicals upon decomposition. These radicals are highly reactive species that can initiate a variety of chemical processes. The initiation step in a radical chain reaction is the initial creation of a radical species, often through a homolytic cleavage event facilitated by heat or light. rsc.org

The decomposition of BIBP results in the formation of peroxide radicals which are effective in processes such as the cross-linking of polymers. researchgate.net The generation of these radicals is a direct consequence of the thermal cleavage of the O-O bonds.

Identification and Characterization of Primary and Secondary Radical Species

Upon thermal decomposition, this compound is expected to initially form a di-radical and two tert-butoxy (B1229062) radicals through the homolytic cleavage of its two peroxide bonds.

Primary Radicals: The initial cleavage of one O-O bond in BIBP would produce a tert-butoxy radical and a larger radical species containing the remaining peroxide group. Subsequent cleavage of the second O-O bond would yield another tert-butoxy radical and a central di-radical derived from the di(isopropyl)benzene moiety. The tert-butoxy radical is a common primary radical in the decomposition of many tert-butyl peroxides. researchgate.net

Secondary Radicals: The primary tert-butoxy radicals are not always stable and can undergo further fragmentation, a process known as β-scission. The tert-butoxy radical can decompose to form a methyl radical and an acetone (B3395972) molecule. wikipedia.org This is a common secondary radical generation pathway. For example, in the decomposition of dicumyl peroxide (DCP), the initially formed cumyloxy radicals can also fragment to produce methyl radicals and acetophenone. researchgate.net

While specific electron paramagnetic resonance (EPR) spin trapping studies for the definitive identification of the radical species from BIBP decomposition are not widely reported, the expected primary and secondary radicals can be inferred from the known chemistry of similar peroxides.

Mechanism of Free Radical Formation and Propagation

The mechanism of free radical formation from this compound follows the general principles of radical chain reactions, which consist of initiation, propagation, and termination steps.

Initiation: This is the initial step where the peroxide decomposes under the influence of heat to form primary radicals. (CH₃)₃CO-O-C(CH₃)₂-C₆H₄-C(CH₃)₂-O-OC(CH₃)₃ → 2 (CH₃)₃CO• + •C(CH₃)₂-C₆H₄-C(CH₃)₂•

The tert-butoxy radicals can also be considered primary radicals formed in this step.

Propagation: Once formed, these highly reactive radicals can react with other molecules (e.g., a polymer chain, RH) to generate new radicals. This step propagates the chain reaction. (CH₃)₃CO• + RH → (CH₃)₃COH + R• The newly formed radical (R•) can then participate in further reactions. The propagation phase is what constitutes the "chain" part of the chain reaction. rsc.org

Termination: The radical chain reaction ceases when two radical species react with each other to form a stable, non-radical product. This is a rare event due to the low concentration of radicals. rsc.org R• + R• → R-R (CH₃)₃CO• + R• → (CH₃)₃COR

Solvent Effects on the Decomposition of this compound

The solvent in which a peroxide decomposition reaction is carried out can have a significant influence on the reaction kinetics and mechanism. Solvents can affect the stability of the peroxide and the transition state of the decomposition, as well as participate in induced decomposition pathways.

Studies on other peroxides have shown that the nature of the solvent can alter the decomposition rate. For instance, the decomposition of t-butyl peroxide is induced in aromatic and halogenated solvents. In the study of di-tert-butyl peroxide (DTBP), it was found that solvents like toluene (B28343) could react with the peroxide, while more inert solvents like pentadecane (B166386) were preferable for studying the intrinsic decomposition behavior. aidic.it The choice of solvent can also affect the activation parameters of the decomposition reaction. Research on cyclic benzaldehyde (B42025) diperoxide showed linear relationships between the enthalpy and entropy of activation in various solvents, indicating that the solvating properties of the medium can assist in the cleavage of the peroxidic bond. researchgate.net

Impact of Solvent Polarity and Viscosity

The rate and mechanism of the decomposition of peroxides can be significantly altered by the polarity and viscosity of the solvent. While specific experimental data on the solvent effects for this compound is limited, the behavior of analogous peroxides in different media provides significant insight.

In general, the decomposition of peroxides can proceed through either a nonpolar or a polar transition state. The nature of the solvent plays a crucial role in determining which pathway is favored. In nonpolar solvents, the decomposition is expected to proceed through a homolytic cleavage of the weak oxygen-oxygen bond, generating radical species. The viscosity of the solvent can influence the "cage effect," where the solvent molecules trap the initially formed radical pair, promoting recombination or other reactions within the solvent cage before the radicals can diffuse apart.

Computational studies on other peroxides, such as tert-butyl peroxyformate, have shown that solvent polarity can fundamentally alter the decomposition mechanism. nih.gov In nonpolar solvents, the transition state is characterized by a greater degree of O-O bond breaking. nih.gov As solvent polarity increases, the transition state can become more polarized, leading to a change in the activation energy of the reaction. For some peroxides, an increase in solvent polarity can lead to a decrease in the decomposition rate, suggesting a less polar transition state compared to the ground state.

Conversely, for reactions that proceed through a polar transition state, an increase in solvent polarity can accelerate the decomposition rate by stabilizing the charged transition state. Protic solvents, in particular, can engage in specific hydrogen-bonding interactions that can further influence the decomposition pathway. nih.gov For instance, in some cases, protic solvents have been observed to favor a mechanism where a different bond, other than the peroxy bond, is broken in the initial step. nih.gov

Role of Specific Solvent Interactions in Decomposition Kinetics

Beyond bulk polarity and viscosity, specific interactions between the peroxide and solvent molecules can have a profound impact on decomposition kinetics. These interactions can include hydrogen bonding and the formation of solvent-solute complexes, which can alter the electronic environment of the peroxide and influence the stability of the transition state.

For example, computational studies on peroxyformate decomposition have revealed that the mechanism in protic solvents is distinct from that in polar aprotic or nonpolar solvents. nih.gov In protic media, the reaction can be initiated by the breaking of a C-H bond and the transfer of a hydrogen atom, with the peroxide bond remaining relatively intact in the transition state. nih.gov In contrast, nonpolar solvents favor a transition state where the peroxide bond is more significantly broken. nih.gov Polar aprotic solvents may exhibit a more synchronous mechanism where both bonds are affected simultaneously. nih.gov

These findings suggest that for this compound, the choice of solvent can dictate the sequence of bond-breaking events. In solvents capable of hydrogen bonding, such as alcohols, specific interactions with the peroxy group could lower the activation energy for decomposition or favor alternative reaction pathways. The dipole moment of the transition state is also highly dependent on the solvent, with more polar solvents supporting transition states with greater charge separation. nih.gov This interplay between the peroxide and the solvent highlights the importance of considering the specific chemical nature of the solvent, not just its bulk physical properties, when predicting decomposition behavior.

Analysis of Decomposition Products and Their Mechanistic Implications

The analysis of the final products of the decomposition of this compound provides critical clues to the operative reaction mechanisms. While detailed product studies for this specific peroxide are not widely available, research on the closely related compound, 2,2-bis(tert-butylperoxy)butane (B1663996), in an isododecane solution offers valuable analogous data. tandfonline.com

The decomposition of 2,2-bis(tert-butylperoxy)butane was found to follow a first-order rate equation at low concentrations, with an activation energy of 151.1 ± 3 kJ/mol. tandfonline.com At higher concentrations, an induced decomposition becomes significant. tandfonline.com The array of products formed points to a free-radical mechanism initiated by the homolysis of the O-O bonds.

The primary liquid decomposition products identified were acetone and tert-butyl alcohol. tandfonline.com The formation of these products can be explained by the initial cleavage of the peroxide bonds to form tert-butoxy radicals. These radicals can then undergo β-scission to produce acetone and a methyl radical, or they can abstract a hydrogen atom from the solvent or another molecule to form tert-butyl alcohol.

The presence of other ketones and esters, such as methyl ethyl ketone, propionic acid methyl ester, and acetic acid ethyl ester, suggests that subsequent radical reactions are occurring. tandfonline.com For instance, the formation of methyl ethyl ketone indicates the involvement of radicals derived from the butane (B89635) backbone of the parent peroxide. The gaseous products, primarily methane (B114726) and carbon dioxide, with smaller amounts of ethane (B1197151), propane, and ethylene, further support a radical-mediated decomposition pathway. tandfonline.com Methane likely arises from the abstraction of hydrogen atoms by methyl radicals, while ethane can be formed by the combination of two methyl radicals.

The following table summarizes the decomposition products observed for the analogous compound, 2,2-bis(tert-butylperoxy)butane.

Decomposition Products of 2,2-bis(tert-butylperoxy)butane in Isododecane

| Phase | Major Products | Minor Products |

|---|---|---|

| Liquid | Acetone, tert-Butyl alcohol | Methyl ethyl ketone, Propionic acid methyl ester, Acetic acid ethyl ester, tert-Butyl methyl ether |

| Gaseous | Methane, Carbon dioxide | Ethane, Propane, Ethylene |

Data sourced from a study on the thermal decomposition of 2,2-bis(tert-butylperoxy)butane in a flow reactor at 135 to 212°C. tandfonline.com

The spectrum of these products and their relative abundances are influenced by reaction conditions such as peroxide concentration, temperature, and pressure, providing further mechanistic insights. tandfonline.com

Applications of Isopropylidene Bis Tert Butyl Peroxide As a Radical Initiator in Polymer and Materials Science

Initiation of Free Radical Polymerization Processes

Free radical polymerization is a fundamental process in polymer chemistry for producing a variety of plastic materials. alfachemic.com The process is initiated by compounds that can easily generate free radicals, with organic peroxides being a prominent class of such initiators. alfachemic.compergan.com The initiator's role is critical as it governs the chain initiation step, which subsequently influences the monomer conversion rate and the final properties of the polymer. alfachemic.com (Isopropylidene)bis(tert-butyl) peroxide and related dialkyl peroxides are employed to initiate the polymerization of various monomers by providing a controlled source of radicals when heated. atamanchemicals.comchemicalbook.combehinpolymerco.com

Organic peroxides are effective in initiating the polymerization of a broad spectrum of olefinic and diene monomers. alfachemic.com The choice of a specific peroxide often depends on the monomer type and the desired reaction conditions, particularly temperature. pergan.com Structurally similar peroxides like di(tert-butylperoxyisopropyl)benzene (B14876896) (BIPB) and di-tert-butyl peroxide (DTBP) have demonstrated efficacy in various commercially important monomer systems. atamanchemicals.comnouryon.com

These initiators are typically soluble in the monomer phase and are suitable for bulk, solution, and suspension polymerization processes. pergan.com For instance, di-tert-butyl peroxide is used as an initiator for the bulk and suspension copolymerization of acrylates and methacrylates. atamanchemicals.com It is also a key initiator for producing Low-Density Polyethylene (B3416737) (LDPE) in both tubular and autoclave processes. atamanchemicals.combehinpolymerco.com Other monomers successfully polymerized using peroxide initiators include styrene (B11656), vinyl chloride, and their copolymers. atamanchemicals.compergan.comatamanchemicals.compolymerization-chem.com The closely related di(tert-butylperoxyisopropyl)benzene is specifically noted for its use in the production of acrylics. nouryon.com

Table 1: Examples of Monomer Systems Polymerized with Peroxide Initiators This table is illustrative of the general applications of dialkyl and other peroxides in polymerization.

| Monomer System | Peroxide Type Used | Polymer Application | Source(s) |

|---|---|---|---|

| Ethylene | Di-tert-butyl peroxide (DTBP) | Low-Density Polyethylene (LDPE) | atamanchemicals.com, behinpolymerco.com |

| Acrylates / Methacrylates | Di-tert-butyl peroxide (DTBP) | Acrylics (PMMA) | pergan.com, atamanchemicals.com |

| Styrene | Di-tert-butyl peroxide (DTBP) | Polystyrene (PS) | atamanchemicals.com, polymerization-chem.com |

| Vinyl Chloride | Peroxydicarbonates | Polyvinyl Chloride (PVC) | google.com, polymerization-chem.com |

| Vinyl Fluoride (B91410) | Diisopropyl peroxydicarbonate | Polyvinyl Fluoride (PVF) | wikipedia.org |

A critical parameter for selecting an initiator is its half-life (t½), which is the time required for half of the initial quantity of peroxide to decompose at a specific temperature. pergan.com To ensure a steady and sufficient supply of free radicals throughout the polymerization, a peroxide is chosen whose half-life is suitable for the intended reaction temperature. pergan.com For example, di-tert-butyl peroxide requires temperatures above 100°C for the homolysis of its peroxide bond to occur efficiently. atamanchemicals.com The decomposition of peroxides like di(tert-butylperoxyisopropyl)benzene involves the formation of tert-butoxy (B1229062) radicals, which can then undergo a β-scission reaction, a process that is strongly dependent on temperature. researchgate.net Kinetic studies of specific systems, such as the polymerization of α-methylstyrene with di-tert-butyl peroxide, provide detailed insights into the mechanistic features of the reaction under various temperature conditions. wmich.edu

In conventional free radical polymerization, the initiator concentration directly impacts the final polymer's molecular weight; a higher initiator concentration leads to a higher concentration of growing chains, which in turn results in a lower average molecular weight. While this provides a basic level of control, achieving polymers with a narrow molecular weight distribution (low polydispersity) or complex architectures like block copolymers requires more advanced techniques. google.com

Living free radical polymerization methods have been developed to exert precise control over the polymer structure. google.com These systems often involve a dynamic equilibrium between active (propagating) and dormant polymer chains. researchgate.net While specialized compounds like nitroxides are key regulators in these processes, organic peroxides can still be used as the primary source of radicals. google.comresearchgate.net For example, adding an initiator like dicumyl peroxide to a nitroxide-mediated polymerization can increase the polymerization rate without significantly broadening the polydispersity of the resulting polymer. researchgate.net Furthermore, specific chain transfer agents that contain a peroxide group have been designed to control molecular weight and introduce specific end-group functionalities into the polymer chains. google.com

Crosslinking and Curing Agent in Polymeric Systems

This compound and its analogues are extensively used as crosslinking agents for a wide range of polymers. google.comlongchangchemical.com Crosslinking, or vulcanization in the context of elastomers, is a process that forms chemical bonds between polymer chains, creating a three-dimensional network. researchgate.netyoutube.com This network structure dramatically improves the material's mechanical properties, thermal stability, and chemical resistance. atamanchemicals.comarxiv.org Peroxide-induced crosslinking is valued for creating stable carbon-carbon bonds, which offer excellent heat resistance compared to the sulfur-based crosslinks common in traditional rubber vulcanization. youtube.comresearchgate.net

The crosslinking process is initiated by the thermal decomposition of the peroxide. iupac.org The mechanism generally proceeds through the following steps:

Peroxide Decomposition: When heated, the weak oxygen-oxygen bond in the peroxide molecule undergoes homolytic cleavage, generating two highly reactive alkoxy radicals. iupac.orgresearchgate.net In the case of di(tert-butylperoxyisopropyl)benzene, this results in the formation of tert-butoxy radicals. researchgate.net

Hydrogen Abstraction: These alkoxy radicals (or methyl radicals formed from their subsequent β-scission) abstract hydrogen atoms from the polymer backbones. iupac.orgresearchgate.net This step creates a radical site on the polymer chain.

Polymer Radical Coupling: Two polymer radicals then combine to form a stable carbon-carbon (C-C) covalent bond, which constitutes the crosslink between the two original polymer chains. iupac.org

The efficiency of crosslinking depends on the structure of both the peroxide and the polymer. iupac.orgexpresspolymlett.com For example, in blends of polypropylene (B1209903) (PP) and ethylene-octene copolymer (EOC), the addition of peroxide leads to two competing reactions: the desired crosslinking of the EOC phase and the degradation of the PP phase through β-scission. expresspolymlett.com The final properties of the material depend on the balance between these reactions. expresspolymlett.com

Peroxide crosslinking is a versatile technique applicable to a wide variety_ of polymers that may be difficult to crosslink with other methods. researchgate.net It is particularly effective for saturated polymers that lack the double bonds required for conventional sulfur vulcanization. researchgate.net

Di(tert-butylperoxyisopropyl)benzene (BIPB), a close analogue to the title compound, is a widely used crosslinking agent for numerous elastomers and plastics. longchangchemical.commade-in-china.com Its applications include the vulcanization of silicone rubber, ethylene-propylene-diene monomer (EPDM) rubber, chlorinated polyethylene (CPE), and ethylene-vinyl acetate (B1210297) (EVA) copolymers. longchangchemical.commade-in-china.com One of the advantages of BIPB is that it produces less of an irritating odor during processing and in the final product compared to other peroxides like dicumyl peroxide (DCP). longchangchemical.com

In the field of thermosetting resins, peroxides act as curing agents, initiating the chemical reactions that transform the liquid resin into a hard, infusible solid. nouryon.comsuzehg.com For example, a system containing di(tert-butylperoxyisopropyl)benzene has been used to effectively crosslink thermosetting polyphenylene oxide (PPO)-based composites for high-performance applications. mdpi.com

Table 2: Applications of this compound and Analogues in Polymer Crosslinking

| Polymer System | Peroxide Used | Application Area | Resulting Properties | Source(s) |

|---|---|---|---|---|

| Ethylene Propylene Diene Monomer (EPDM) | Di(tert-butylperoxyisopropyl)benzene (BIPB) | Automotive seals, hoses | Improved heat resistance, low compression set | longchangchemical.com, youtube.com |

| Silicone Rubber (VMQ) | Di(tert-butylperoxyisopropyl)benzene (BIPB) | Flexible cord insulation, molding | High thermal stability, good mechanical properties | longchangchemical.com |

| Ethylene-Vinyl Acetate (EVA) | Di(tert-butylperoxyisopropyl)benzene (BIPB) | Foam products (e.g., shoes, toys) | Crosslinked foam structure | made-in-china.com, longchangchemical.com |

| Chlorinated Polyethylene (CPE) | Di(tert-butylperoxyisopropyl)benzene (BIPB) | Rubber and plastic blends | Crosslinking | longchangchemical.com |

| Polypropylene/Ethylene-Octene Copolymer (PP/EOC) | Di(tert-butylperoxyisopropyl)benzene (DTBPIB) | Thermoplastic Vulcanizates (TPVs) | Phase inversion, improved elastic recovery | expresspolymlett.com |

| Polyphenylene Oxide (PPO) Resins | Bis(tert-butyldioxyisopropyl)benzene | Thermosetting composites | Curing to form a thermoset network | mdpi.com |

Structure-Property Relationships of Crosslinked Materials

The introduction of crosslinks into a polymer matrix using this compound, a geminal bisperoxide, fundamentally alters the material's structure and, consequently, its physical and thermal properties. The peroxide functions as a radical initiator; upon thermal decomposition, it generates reactive radicals that abstract hydrogen atoms from polymer chains. The resulting polymer macroradicals then combine to form a three-dimensional network. The density of this network is a critical factor that dictates the final properties of the material.

The extent of crosslinking, often quantified by the gel fraction, is directly influenced by the concentration of the peroxide initiator. Studies on various polymers, such as poly(butylene adipate-co-butylene terephthalate) (PBAT), have shown that even small amounts of peroxide can induce significant network formation. researchgate.net This structural change from linear chains to a crosslinked network leads to a remarkable improvement in properties like modulus and complex viscosity. researchgate.net However, this increase in stiffness and melt strength is typically accompanied by a decrease in ductility; for instance, the elongation-at-break is observed to decrease as the gel fraction increases. researchgate.net

The mechanical properties of crosslinked polymers are a direct consequence of the network structure. For example, in high-density polyethylene (HDPE), crosslinking can lead to substantial increases in impact strength and flexural strength. researchgate.net The network restricts chain mobility, which enhances the material's resistance to deformation and fracture. The presence of crosslinks can also influence the crystalline structure of semi-crystalline polymers. The network junctions can act as nucleating agents, which may enhance the crystallization rate. researchgate.net Conversely, the restricted chain mobility can lead to the formation of smaller, less perfect crystals, resulting in a reduction in the melting temperature and enthalpy of fusion. researchgate.net

Thermally, the crosslinked structure enhances the stability of the polymer. The network retards the degradation processes that are typically initiated by chain scission, leading to improved thermal stability. researchgate.net This enhancement allows for the processing of polymers like PBAT at higher temperatures and expands their applicability in processes such as film blowing and foaming. researchgate.net

Table 1: Effect of Peroxide Crosslinking on Polymer Properties

| Polymer System | Property | Observation | Scientific Finding |

| Poly(butylene adipate-co-butylene terephthalate) (PBAT) | Rheological | Increased Modulus & Complex Viscosity | The formation of a gel network restricts polymer chain flow, leading to higher viscosity and stiffness. researchgate.net |

| Poly(butylene adipate-co-butylene terephthalate) (PBAT) | Mechanical | Decreased Elongation-at-Break | Increased crosslink density reduces the ability of polymer chains to uncoil and stretch under tension. researchgate.net |

| Poly(butylene adipate-co-butylene terephthalate) (PBAT) | Thermal | Enhanced Crystallization | Crosslinked structures can act as nucleating agents, promoting the formation of crystals. researchgate.net |

| High-Density Polyethylene (HDPE) Composite | Mechanical | 207% Increase in Impact Strength | A composite cross-linking system significantly improves the cross-linking degree and mechanical properties. researchgate.net |

| High-Density Polyethylene (HDPE) Composite | Mechanical | 22% Increase in Flexural Strength | Crosslinking enhances the material's resistance to bending forces. researchgate.net |

Grafting Reactions for Polymer Modification

Grafting is a powerful technique for modifying the properties of existing polymers. It involves the covalent bonding of new polymer chains (the graft) onto a pre-existing polymer backbone. This compound is an effective initiator for such "grafting-from" reactions. The process leverages the peroxide's ability to generate free radicals that can activate the polymer backbone, creating sites for monomer polymerization.

Initiation of Graft Polymerization onto Polymer Backbones

The initiation of graft polymerization using this compound begins with its thermal decomposition. The O-O bond in the peroxide cleaves homolytically to form two tert-butoxy radicals. These highly reactive radicals can then abstract hydrogen atoms from the polymer backbone. This abstraction event transforms the inert polymer chain into a macroradical.

This newly formed macroradical on the polymer backbone serves as the initiation site for the polymerization of a chosen monomer. The monomer molecules add sequentially to the radical site, propagating a new polymer chain that is covalently attached, or grafted, to the original backbone. This process results in a graft copolymer, a molecule that combines the properties of both the original backbone polymer and the newly grafted side chains. Research has demonstrated the synthesis of graft copolymers with aromatic polyester (B1180765) backbones and poly(2-isopropyl-2-oxazoline) side chains using this principle. nih.gov The density of the grafting and the length of the side chains can be controlled, which in turn dictates the final architecture and properties of the copolymer. nih.gov

Modification of Polymer Surface and Bulk Properties

Graft polymerization is a versatile tool for tailoring both the surface and bulk properties of materials for specific applications. By selecting appropriate monomers for the grafting process, a wide range of functionalities can be introduced.

Surface modification is a primary application of grafting. nih.gov For instance, grafting hydrophilic polymer chains onto a hydrophobic polymer backbone can dramatically alter the surface energy, improving wettability and adhesion. Conversely, grafting fluorinated polymers can create highly non-stick, solvent-resistant surfaces. google.com This technique is crucial for developing materials for biomedical devices, where surfaces may need to be non-fouling or non-thrombogenic. google.com The covalent attachment of the grafted chains ensures the permanence of the surface modification, which is often a significant advantage over simple coatings. google.com

Table 2: Examples of Property Modification via Grafting

| Backbone Polymer | Grafted Monomer/Chain | Property Modified | Outcome |

| Aromatic Polyester | Poly(2-isopropyl-2-oxazoline) | Solution Behavior / Thermoresponsiveness | Creates new thermoresponsive graft copolymers with controllable hydrophilicity. nih.gov |

| General Polymer | Fluoropolymer containing an acrylate (B77674) functional group | Surface Properties | Renders the polymer surface resistant to solvents. google.com |

| Base Polymer | Zwitterionic monomer (e.g., phosphorylcholine) | Biocompatibility | Creates a non-protein fouling and non-thrombogenic surface for medical devices. google.com |

Utilization in Polymer Blending and Compatibilization

Many polymers are immiscible, meaning they will phase-separate when blended, leading to poor interfacial adhesion and inferior mechanical properties. This compound can be employed as a reactive compatibilizer to overcome this challenge. The strategy involves generating radicals in the molten polymer blend during processing.

The radicals produced from the peroxide can abstract hydrogen atoms from the polymer chains of both components of the blend. The resulting macroradicals on the different polymer chains can then combine at the interface between the two phases. This reaction forms graft or block copolymers in situ, which act as a bridge between the two immiscible phases. These newly formed copolymers locate at the interface, reducing the interfacial tension and improving adhesion between the domains.

This reactive compatibilization leads to a finer and more stable morphology of the blend, preventing the gross phase separation that weakens the material. The improved interfacial adhesion allows for more effective stress transfer between the polymer phases, resulting in enhanced mechanical properties such as tensile strength and impact resistance. The peroxide-induced crosslinking can occur both within each phase and, more importantly, across the interface, effectively "stitching" the two polymers together and creating a co-continuous and robust material.

Advanced Spectroscopic and Structural Characterization of Isopropylidene Bis Tert Butyl Peroxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For (Isopropylidene)bis(tert-butyl) peroxide, both ¹H and ¹³C NMR provide critical data for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. Two primary signals are anticipated:

A singlet corresponding to the eighteen equivalent protons of the two tert-butyl groups [-C(CH₃)₃]. Based on data for similar compounds like di-tert-butyl peroxide, this signal would likely appear in the region of δ 1.2-1.4 ppm. researchgate.netearthlinepublishers.comspectrabase.com

A singlet arising from the six equivalent protons of the isopropylidene group's two methyl groups [-C(CH₃)₂-]. The chemical shift for these protons is expected to be slightly different from the tert-butyl protons due to the influence of the geminal peroxide arrangement.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key expected resonances include:

A signal for the methyl carbons of the tert-butyl groups. In related peroxides, these carbons typically resonate in the range of δ 26-28 ppm.

A signal for the quaternary carbons of the tert-butyl groups.

A signal for the methyl carbons of the isopropylidene group.

A highly characteristic signal for the central quaternary carbon of the isopropylidene group, which is bonded to two oxygen atoms. This carbon is expected to be significantly deshielded and appear at a lower field, likely in the range of δ 100-110 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl Protons (-C(CH ₃)₃) | ~ 1.2 - 1.4 | - |

| Isopropylidene Protons (-C(CH ₃)₂) | Varies | - |

| tert-Butyl Methyl Carbons (-C (CH₃)₃) | - | ~ 26 - 28 |

| tert-Butyl Quaternary Carbons (-C (CH₃)₃) | - | Varies |

| Isopropylidene Methyl Carbons (-C (CH₃)₂) | - | Varies |

| Isopropylidene Quaternary Carbon (-C (CH₃)₂) | - | ~ 100 - 110 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding within a molecule. For this compound, these methods are particularly useful for identifying the characteristic peroxide O-O bond.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions corresponding to C-H and C-O stretching and bending vibrations. Key vibrational modes anticipated include:

C-H Stretching: Strong absorptions in the 2950-3000 cm⁻¹ region due to the numerous methyl groups.

C-H Bending: Characteristic bending vibrations for the methyl groups around 1450 cm⁻¹ and 1365 cm⁻¹.

C-O Stretching: Absorptions in the 1200-1000 cm⁻¹ region are expected for the C-O single bonds.

O-O Stretching: The peroxide O-O stretching vibration is typically weak in the IR spectrum and can be difficult to identify definitively, but it is expected to appear in the 800-900 cm⁻¹ region. cam.ac.uk

Raman Spectroscopy: Raman spectroscopy is often more sensitive to the symmetric O-O stretching vibration of the peroxide bond than IR spectroscopy. Therefore, a distinct peak in the 800-900 cm⁻¹ region in the Raman spectrum would provide strong evidence for the peroxide functionality. dtic.mil Studies on other cyclic organic peroxides have shown characteristic vibrations in this region. dtic.mil

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretching | 2950-3000 (Strong) | 2950-3000 (Strong) |

| C-H Bending | 1365-1450 (Medium) | 1365-1450 (Medium) |

| C-O Stretching | 1000-1200 (Medium) | 1000-1200 (Weak) |

| O-O Stretching | 800-900 (Weak) | 800-900 (Strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ may be weak or absent in the electron ionization (EI) mass spectrum due to the labile nature of the peroxide bonds. The fragmentation pattern is expected to be dominated by the cleavage of the O-O and C-O bonds.

A plausible fragmentation pathway would involve the initial homolytic cleavage of a peroxide bond to form a radical cation. Subsequent fragmentation could lead to the formation of stable tert-butyl cations (m/z 57) and acetone (B3395972). The mass spectrum of the related di-tert-butyl peroxide shows a prominent peak at m/z 57, corresponding to the tert-butyl cation. researchgate.netnist.gov Therefore, a significant peak at m/z 57 would be a strong indicator of the presence of tert-butyl peroxide moieties. Other fragments could arise from the loss of tert-butoxy (B1229062) radicals or the cleavage of the isopropylidene unit.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring its formation during synthesis.

Gas Chromatography (GC): Gas chromatography can be employed for the analysis of volatile and thermally stable organic peroxides. However, due to the potential for thermal decomposition of peroxides at elevated injector and column temperatures, careful optimization of the GC method is crucial. capes.gov.brchemeo.comcopernicus.org A method utilizing a non-polar capillary column and a flame ionization detector (FID) would be suitable. It is important to use lower injection temperatures and a temperature programming ramp to minimize on-column decomposition.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of less volatile or thermally sensitive compounds. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile would be appropriate for the analysis of this compound. nih.govgoogle.com Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or, for higher sensitivity and selectivity, with a chemiluminescence detector after post-column derivatization. nih.gov

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

A comprehensive search of scientific literature has revealed a significant gap in the computational chemistry research specifically focused on the compound this compound. While computational methods are extensively used to study various chemical compounds, including other organic peroxides, there is no readily available, in-depth research that specifically investigates the electronic structure, energetics, decomposition pathways, or reactivity of this compound through quantum chemical calculations or molecular dynamics simulations.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure without the foundational research data. Writing such an article would require either speculating on the compound's properties or improperly extrapolating data from related but structurally different molecules, which would not meet the standards of scientific accuracy.

Researchers in computational chemistry select molecules for study based on various factors, including their industrial relevance, theoretical interest, and potential applications. The absence of extensive computational studies on this compound may indicate that it has not been a primary focus of academic or industrial research in this specific area to date.

Therefore, until dedicated computational chemistry research on this compound is conducted and published, a detailed and scientifically rigorous article on this specific topic cannot be produced.

Emerging Research Directions and Future Perspectives for Isopropylidene Bis Tert Butyl Peroxide

Development of Sustainable Synthesis Methods (Green Chemistry Principles)

The traditional synthesis of organic peroxides often involves processes that are not aligned with the principles of green chemistry, sometimes utilizing hazardous reagents and generating significant waste. polymtl.ca The future of (Isopropylidene)bis(tert-butyl) peroxide synthesis lies in the adoption of greener and more sustainable methodologies.

Research is increasingly focused on the use of hydrogen peroxide (H₂O₂) as a primary oxidant, as its only byproduct is water, making it an exceptionally "green" reagent. doria.firsc.org The development of methods for synthesizing various peroxides with high selectivity and atom economy using H₂O₂ and carbonyl compounds is a significant step forward. hilarispublisher.com Future synthesis routes for this compound could be designed to maximize the incorporation of all materials used in the process into the final product, a core tenet of atom economy. acs.org

A key area of development is the shift from homogeneous to heterogeneous catalysts. polymtl.ca While traditional syntheses may rely on acid catalysts that are difficult to remove and require neutralization steps, heterogeneous catalysts offer advantages in separation, recovery, and recycling, thereby reducing waste and cost. polymtl.ca For instance, the synthesis of other peroxides has been optimized using heterogeneous catalysts in plug flow reactors, which could be a model for the production of this compound. polymtl.ca Furthermore, continuous flow production processes are being explored to efficiently and rapidly produce various organic peroxides, integrating reaction and workup steps to create a more seamless and controlled manufacturing system. patsnap.comgoogle.com Such systems offer flexibility and can reduce the risks associated with the handling of unstable compounds. google.com

The principles guiding this research are summarized in the following table, based on the 12 Principles of Green Chemistry. acs.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing synthesis routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Using less toxic starting materials and generating less hazardous byproducts. acs.org |

| Safer Solvents and Auxiliaries | Minimizing the use of organic solvents or replacing them with greener alternatives like water. acs.org |

| Catalysis | Employing selective heterogeneous catalysts to replace stoichiometric reagents, improving efficiency and reducing waste. polymtl.caacs.org |

| Design for Energy Efficiency | Developing processes that operate at ambient temperature and pressure, potentially through photocatalysis or biocatalysis. organic-chemistry.org |

By focusing on these principles, future manufacturing of this compound can become more environmentally friendly and economically viable.

Exploration of Novel Applications in Advanced Materials Science

The primary role of organic peroxides like this compound has been as radical initiators for polymerization. atamankimya.compergan.com However, emerging research points towards their potential in the creation of advanced materials with tailored properties. The unique structure of this compound, with its geminal peroxide groups, may offer distinct advantages in these applications.

One promising area is in the synthesis of highly crosslinked polymers and polyHIPEs (high internal phase emulsion polymers). For example, di-tert-butyl peroxide, a related compound, has been used for hypercrosslinking of poly(styrene-co-divinylbenzene) polymers, which significantly increases their surface area and microporosity. nih.gov The bifunctional nature of this compound could potentially lead to more efficient and controlled crosslinking, creating materials with enhanced thermal stability and mechanical properties. These materials could find use in separation media, catalysis supports, and as lightweight structural components.

Furthermore, the decomposition of peroxides generates free radicals that can be used to modify polymer surfaces or create polymer brushes. This can alter the surface properties of materials, such as hydrophobicity, adhesion, and biocompatibility. The specific radical species generated from this compound could be harnessed to impart unique functionalities to a variety of substrates, opening up applications in biomedical devices, sensors, and advanced coatings.

The potential applications are summarized below:

| Application Area | Potential Role of this compound | Resulting Material Properties |

| Highly Crosslinked Polymers | Efficient crosslinking agent due to its bifunctional nature. | Enhanced thermal stability, mechanical strength, and chemical resistance. |

| PolyHIPEs | Initiator and crosslinker in emulsion templating. | High surface area, interconnected porosity, low density. nih.gov |

| Surface Modification | Source of radicals for grafting polymers onto surfaces. | Tailored wettability, adhesion, and biocompatibility. |

| Advanced Composites | Curing agent for resins and composites. atamanchemicals.com | Improved matrix-filler interaction and overall composite performance. |

Integration in Controlled/Living Polymerization Techniques

Controlled/living polymerization (CLP) techniques have revolutionized polymer synthesis, allowing for the creation of polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.com The integration of this compound into these techniques is a significant area for future research.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLP method that can be used for a wide range of monomers. sigmaaldrich.com The choice of initiator is crucial for a successful RAFT polymerization. While azo compounds are common, peroxides can also be employed. Di-tert-butyl peroxide has been used as a radical source for hypercrosslinking in materials previously prepared by RAFT. nih.gov The potential of this compound as a primary initiator in RAFT polymerization warrants investigation. Its decomposition kinetics could offer advantages in controlling the polymerization rate and achieving desired polymer characteristics. The bifunctional nature of this peroxide might also enable the synthesis of block copolymers or other complex architectures in a more streamlined fashion.

Atom Transfer Radical Polymerization (ATRP) is another powerful CLP technique that relies on a reversible equilibrium between active and dormant polymer chains, typically mediated by a transition-metal complex. acs.orgnih.gov While the standard ATRP setup uses an alkyl halide initiator, radical initiators can be used in related processes. For instance, di-tert-butyl peroxide has been used to initiate the radical polymerization of vinylidene fluoride (B91410) to create a macroinitiator for subsequent ATRP. acs.org This suggests a pathway for using this compound to create specialized macroinitiators for ATRP, expanding the range of possible polymer structures.

The potential roles of this compound in these techniques are outlined below:

| CLP Technique | Potential Role of this compound | Advantages and Research Focus |

| RAFT Polymerization | Primary radical initiator. | Study of initiation efficiency and its effect on polymerization control. Potential for synthesizing telechelic or block copolymers due to its bifunctional nature. sigmaaldrich.comsemanticscholar.org |

| ATRP | Initiator for creating macroinitiators. | Synthesis of novel macroinitiators for subsequent block copolymerization. acs.orgcmu.edu |

| Free Radical Polymerization | Efficient initiator for monomers like styrene (B11656) and acrylates. atamankimya.comatamanchemicals.com | Exploring its use in bulk, solution, and suspension polymerizations to control polymer properties. pergan.com |

Hypothetical or Theoretical Studies on Peroxide-Based Catalyst Systems

The decomposition of organic peroxides into radicals is a well-understood process, but their role within more complex, designed catalyst systems is an area ripe for theoretical exploration. Computational chemistry and theoretical modeling can provide insights into the behavior of this compound and guide the design of new catalytic cycles.

One area of hypothetical research is the design of dual-function catalysts where this compound is a component. Theoretical studies, such as those using Density Functional Theory (DFT), could model how the peroxide interacts with metal centers or on oxide surfaces. pnas.org Such studies have been used to understand the formation and reactivity of peroxide species in oxidation catalysis. pnas.org It is conceivable to design a catalyst system where a metal complex facilitates the controlled decomposition of this compound at lower temperatures than typically required for thermal homolysis. This would allow for more precise control over radical generation.

Another theoretical direction involves exploring the peroxide's role in photocatalytic systems. Could the peroxide act as a sacrificial electron donor or a precursor to reactive oxygen species in a photocatalytic cycle? Theoretical modeling could predict the feasibility of such pathways and identify suitable photocatalysts to pair with the peroxide.

Finally, computational studies could investigate the fragmentation pathways of the radicals generated from this compound and how these radicals interact with different monomers and substrates. This could lead to a better understanding of its selectivity as an initiator and guide its use in synthesizing polymers with specific end-group functionalities.

| Research Area | Hypothetical Concept | Theoretical Approach | Potential Outcome |

| Metal-Catalyzed Decomposition | A transition metal complex that selectively cleaves the O-O bonds of the peroxide at low temperatures. | DFT modeling of the interaction between the peroxide and various metal centers. | A highly controlled radical generation system for fine chemical synthesis or polymerization. |

| Photocatalytic Systems | Use of the peroxide in conjunction with a semiconductor photocatalyst to generate radicals under visible light. | Modeling of electron transfer processes and radical formation pathways. | Greener and more energy-efficient initiation methods. organic-chemistry.org |

| Radical Fragmentation and Reactivity | Predicting the stability and subsequent reactions of the primary radicals formed upon decomposition. | Ab initio calculations and molecular dynamics simulations. | Enhanced prediction of polymer end-group functionality and reaction byproducts. |

| Surface Chemistry | Studying the adsorption and decomposition of the peroxide on catalyst support surfaces like alumina (B75360) or silica. cardiff.ac.uk | Simulating the interaction of the peroxide with different surfaces to understand its behavior in heterogeneous catalysis. | Design of more efficient supported catalysts for polymerization or oxidation reactions. nih.gov |

Through these emerging research directions, this compound has the potential to become a more versatile and sustainable chemical tool, contributing to advancements in materials science and catalysis.

Q & A

Q. What are the recommended methods for synthesizing (isopropylidene)bis(tert-butyl) peroxide, and how can its purity be validated?

The synthesis typically involves the reaction of tert-butyl hydroperoxide with isopropylidene derivatives under controlled conditions. A common route utilizes diisopropylbenzene derivatives as intermediates, followed by peroxide coupling . Post-synthesis, purity validation requires:

- Chromatography : HPLC or GC-MS to detect residual reactants or byproducts.

- Spectroscopy : FT-IR (e.g., O-O stretch near 880 cm⁻¹) and ¹³C NMR (characteristic peaks for tert-butyl groups at ~27 ppm) .

- Thermal analysis : Differential scanning calorimetry (DSC) to confirm absence of exothermic decomposition below 100°C, indicating stability .

Q. How does the molecular structure of this compound influence its thermal stability?

The compound’s stability arises from steric hindrance from tert-butyl groups and the isopropylidene bridge, which slow radical-initiated decomposition. Key structural factors include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep at 2–8°C in inert atmospheres (e.g., N₂) to prevent auto-oxidation .

- Handling : Use explosion-proof equipment, avoid friction/impact, and limit quantities to <10 g for bench-scale experiments .

- Emergency measures : Neutralize spills with reducing agents (e.g., sodium sulfite) and employ fire suppression systems (CO₂ or foam, not water) .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data for peroxides like this compound be resolved?

Discrepancies in decomposition kinetics (e.g., activation energy ranges) often stem from:

- Experimental methods : Isothermal vs. non-isothermal DSC may yield differing results. For example, non-isothermal DSC for DTBP (a structural analog) reports activation energy (Eₐ) of 140–160 kJ/mol, while isothermal methods suggest 120–130 kJ/mol .

- Sample purity : Trace metals (e.g., Fe³⁺) accelerate decomposition. Mitigate by pre-treating samples with chelating agents .

- Statistical analysis : Apply model-free methods (e.g., Kissinger-Akahira-Sunose) to reconcile data .

Q. What advanced analytical techniques are suitable for quantifying peroxide degradation products in polymer matrices?

- Headspace GC-MS : Identifies volatile decomposition products (e.g., acetone, tert-butanol) with detection limits <1 ppm .

- Pyrolysis-GC/MS : Analyzes non-volatile residues by thermally cleaving polymer-peroxide bonds .

- Electron paramagnetic resonance (EPR) : Detects radical intermediates during decomposition, critical for mechanistic studies .

Q. How can computational modeling predict the reactivity of this compound in radical-initiated polymerizations?

- DFT calculations : Model O-O bond cleavage energetics and radical stabilization. For DTBP analogs, simulations show tert-butyl radicals stabilize via hyperconjugation, delaying recombination .

- Kinetic Monte Carlo (KMC) : Simulate polymerization rates under varying initiator concentrations and temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.